6-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition
The study by Donna B. Mamaril-Fishman et al. (2014) investigated the metabolism and disposition of GSK1322322, a peptidase deformylase inhibitor, in humans. This research utilized the Entero-Test for biliary sampling to collect bile and assess the metabolism pathways of the administered drug. The study highlighted the drug's low plasma clearance, high bioavailability, and the significant role of glucuronidation in its metabolism. This research contributes to the understanding of drug metabolism processes, potentially relevant to the metabolism of "6-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide" (Mamaril-Fishman et al., 2014).
Drug Efficacy in Tuberculosis Treatment
The research by R. Wallis et al. (2010) explored the efficacy and safety of PNU-100480, an oxazolidinone, in treating tuberculosis. This study used biomarkers to assess drug efficacy and safety, providing insights into the drug's bactericidal activity and potential side effects. The findings from this study could be instrumental in evaluating the efficacy of related compounds in treating infectious diseases (Wallis et al., 2010).
Understanding Drug-Induced Conditions
A study conducted by R. Okun et al. (1971) discussed the clinical pharmacology of MK-672, focusing on its antihypertensive activity and associated dermatological reactions. Such studies are crucial for understanding the potential side effects and clinical applications of new chemical compounds, including "this compound" (Okun et al., 1971).
Antituberculosis Agent Evaluation
A. Diacon et al. (2012) conducted a phase II trial on PA-824, a novel antituberculosis agent, to find the optimal dose for bactericidal activity. This research is an example of the systematic approach taken to evaluate new drugs' safety, tolerability, and efficacy, potentially applicable to the compound (Diacon et al., 2012).
Properties
IUPAC Name |
6-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-2-1-11(18-19-13)14(23)17-6-8-21-7-3-10(20-21)12-9-15-4-5-16-12/h1-5,7,9H,6,8H2,(H,17,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKTWDJIHRXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.